molecular formula C6H12N2O2 B7827501 (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine

(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine

Cat. No.: B7827501
M. Wt: 144.17 g/mol
InChI Key: XHQWSUCHPAVLNQ-UNTFVMJOSA-N
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Description

(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic organic compound characterized by a hexahydrofurofuran ring system with two amine groups at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable dicarbonyl compound followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further hydrogenate the ring system or reduce any oxo groups present.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug design. The presence of amine groups allows for the attachment of various pharmacophores, making it a versatile molecule for medicinal chemistry.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
  • (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
  • (3S,3aS,6R,6aR)-2-oxohexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate

Uniqueness

(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which provide distinct reactivity and potential for functionalization compared to its analogs. The specific arrangement of atoms in this compound allows for unique interactions with biological targets and chemical reagents, making it a valuable molecule for various applications.

Properties

IUPAC Name

(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQWSUCHPAVLNQ-UNTFVMJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125335-70-8
Record name (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine
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